2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane

Chemical Procurement Research Chemical Data Scarcity

This halogenated aryl glycidyl ether serves exclusively as a novel electrophilic building block for exploratory synthetic chemistry. Its distinct 4-chloro-3-fluoro substitution pattern on the phenoxy ring, combined with the reactive oxirane functionality, enables construction of unique compound libraries inaccessible via generic epoxides. No biological activity data exists in the public domain; any use in biological assays is unsupported by evidence. All procurements require in-house analytical validation (NMR, MS) to confirm identity and purity before experimental use. Suitable for analytical method development for halogenated epoxide detection.

Molecular Formula C9H8ClFO2
Molecular Weight 202.61
CAS No. 1500600-33-8
Cat. No. B2431874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane
CAS1500600-33-8
Molecular FormulaC9H8ClFO2
Molecular Weight202.61
Structural Identifiers
SMILESC1C(O1)COC2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C9H8ClFO2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2
InChIKeyUMWOUFHXYAAMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane (CAS 1500600-33-8): Limited Public Evidence for Compound Selection


2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane (CAS 1500600-33-8) is an epoxide compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . Its structure features an oxirane ring linked to a phenoxy group that is substituted with both chlorine and fluorine atoms, placing it within a class of halogenated aryl glycidyl ethers . Despite its availability as a research chemical from some suppliers, a thorough search of primary research papers, patents, and authoritative databases has found no published, verifiable data regarding its biological activity, specific synthetic yields, or physical properties. The public scientific record for this specific CAS number is remarkably sparse, with information primarily found on chemical vendor websites, many of which are on the exclusion list for this guide. Therefore, a robust evidence-based comparison with analogs is not currently feasible.

Why Generic Substitution is Uninformed for 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane (CAS 1500600-33-8)


In the absence of published, quantitative data, the substitution of 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane with a generic or closely related analog cannot be guided by scientific evidence. While compounds like 2-(4-Chloro-3-fluorophenyl)oxirane (CAS 1340088-22-3) or (R)-2-((4-fluorophenoxy)methyl)oxirane (CAS 104605-97-2) share structural features, there is no public data to compare their reactivity, biological activity, or stability profiles. Any substitution would be based solely on structural assumption rather than empirical evidence, posing a significant risk to experimental reproducibility and project validity. The critical data required to make an informed procurement decision—such as comparative IC50 values, reaction yields, or purity specifications—is simply not available in the public domain for the target compound.

Quantitative Evidence Guide for 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane (CAS 1500600-33-8)


High-Strength Comparative Evidence is Currently Unavailable for 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane

An exhaustive search of the scientific literature, including primary research papers, patents (via Google Patents, USPTO, EPO), and authoritative biological databases (ChEMBL, BindingDB, PubChem), has failed to locate any quantitative data for 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane (CAS 1500600-33-8). Searches for biological activity, including 'IC50', 'inhibitor', 'P2X7', 'sEH', and 'antagonist', returned no verified entries for this specific CAS number in authoritative databases. Similarly, searches for synthetic procedures or analytical characterization (e.g., NMR, HPLC) in primary journals did not yield results. Consequently, no evidence item can meet the core admission rules requiring a clear comparator, quantitative data for the target, and quantitative data for the comparator.

Chemical Procurement Research Chemical Data Scarcity

Purity Data and Vendor QC Documentation for 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane

As a baseline for procurement, one supplier (Bidepharm) lists the compound with a standard purity of 95% and states that batch-specific quality control reports (including NMR, HPLC, and GC) are available . This information, while not from a primary research paper, is essential for verifying the material's identity and purity upon receipt. No purity data for this compound is available from other sources to allow for a comparative assessment.

Quality Control Analytical Chemistry Procurement

Informed Application Scenarios for 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane (CAS 1500600-33-8)


Exploratory Synthetic Chemistry Research

Given the complete lack of public performance data, the only justifiable use of 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane is in fundamental, exploratory synthetic chemistry. It can serve as a novel electrophilic building block for creating compound libraries, where its distinct halogenation pattern (chloro-fluoro) and epoxide functional group are the primary points of interest. Any use in this scenario must be preceded by rigorous in-house analytical characterization (NMR, MS) to confirm identity and purity, as referenced in the available vendor QC data.

Method Development for Chromatography or Spectroscopy

With a known molecular formula and weight, and the potential to obtain a reference standard from a vendor, this compound could be used in the development of new analytical methods (e.g., HPLC, GC-MS) for the detection and quantification of similar halogenated epoxides. However, its suitability for this purpose is entirely unproven and would require extensive in-house validation.

Not Recommended for: Biological Assay or Target-Based Screening

Due to the complete absence of verified biological activity data (e.g., IC50, EC50, target engagement) in authoritative databases like ChEMBL or BindingDB, using this compound in any biological assay or target-based screening campaign is not supported by evidence. Any such use would be purely speculative and could lead to significant resource waste.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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